Cefacetrile sodium
Overview
Description
Cephacetrile sodium is a broad-spectrum first-generation cephalosporin antibiotic. It is effective against both gram-positive and gram-negative bacterial infections. Cephacetrile sodium is a bacteriostatic antibiotic, meaning it inhibits the growth and reproduction of bacteria rather than killing them directly .
Mechanism of Action
Target of Action
Cephacetrile Sodium, also known as Cefacetrile Sodium, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for bacterial survival and growth .
Mode of Action
Cephacetrile Sodium interacts with its targets by binding to these penicillin-binding proteins. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of this process disrupts the structural integrity of the bacterial cell wall, leading to its weakening .
Biochemical Pathways
The primary biochemical pathway affected by Cephacetrile Sodium is the bacterial cell wall synthesis pathway. By inhibiting this pathway, Cephacetrile Sodium prevents the formation of a complete and functional bacterial cell wall . The downstream effect of this action is the initiation of cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Pharmacokinetics
The pharmacokinetic properties of Cephacetrile Sodium include its absorption, distribution, metabolism, and excretion (ADME). The volume of distribution is between 0.2 to 0.5L/kg . It has a protein binding capacity of 23 to 38% . The elimination half-life of Cephacetrile Sodium is approximately 1.2 hours . It is primarily excreted via the kidneys .
Result of Action
The primary molecular effect of Cephacetrile Sodium’s action is the disruption of the bacterial cell wall synthesis. This disruption leads to a weakened cell wall, making the bacterial cell susceptible to lysis . On a cellular level, this results in the death of the bacterial cell, thereby helping to control the bacterial infection .
Biochemical Analysis
Biochemical Properties
Cephacetrile sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By binding to these PBPs, cephacetrile sodium inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This interaction is essential for its bactericidal activity against susceptible bacterial strains.
Cellular Effects
Cephacetrile sodium affects various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell death. In mammalian cells, cephacetrile sodium has minimal direct effects but can influence cellular processes indirectly by eliminating bacterial infections. This can result in reduced inflammation and improved cellular function in infected tissues .
Molecular Mechanism
The molecular mechanism of cephacetrile sodium involves binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the final stage of cell wall synthesis, preventing the formation of cross-links between peptidoglycan chains. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. Cephacetrile sodium’s bactericidal action is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cephacetrile sodium can change over time. The compound is relatively stable, but its activity may decrease due to degradation. Long-term studies have shown that cephacetrile sodium can maintain its antibacterial activity for extended periods when stored properly. Its effectiveness may diminish over time if exposed to unfavorable conditions .
Dosage Effects in Animal Models
The effects of cephacetrile sodium vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant adverse effects. At higher doses, cephacetrile sodium can cause toxic effects such as nephrotoxicity and gastrointestinal disturbances. It is crucial to administer the appropriate dosage to achieve the desired therapeutic effect while minimizing the risk of toxicity .
Metabolic Pathways
Cephacetrile sodium is primarily excreted unchanged via the urine. It undergoes minimal metabolism, with desacetylcefacetrile being the only significant metabolite detected. The metabolic pathways of cephacetrile sodium involve renal excretion, with the majority of the administered dose being eliminated within a few hours .
Transport and Distribution
Cephacetrile sodium is distributed within cells and tissues through the bloodstream. It attains high serum levels and is rapidly excreted via the urine. The compound has a volume of distribution (Vd) of 0.2 to 0.5 L/kg, indicating limited distribution within the body. Protein binding of cephacetrile sodium ranges from 23% to 38%, which affects its transport and distribution within the body .
Subcellular Localization
The subcellular localization of cephacetrile sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects. It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles within mammalian cells. Its activity is confined to the bacterial cell wall, where it inhibits cell wall synthesis and leads to bacterial cell death .
Preparation Methods
Cephacetrile sodium is synthesized by reacting 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of tributylamine . This reaction occurs under controlled conditions to ensure the proper formation of the cephalosporin structure. Industrial production methods involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Cephacetrile sodium undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cephalosporin ring structure, potentially altering its antibiotic properties.
Reduction: Reduction reactions can affect the functional groups attached to the cephalosporin core.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the molecule.
Scientific Research Applications
Cephacetrile sodium has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephalosporins.
Biology: Researchers use it to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.
Comparison with Similar Compounds
Cephacetrile sodium is similar to other first-generation cephalosporins, such as cephalothin and cephaloridine. it has unique properties that make it effective against a broader range of bacterial strains. Unlike some other cephalosporins, cephacetrile sodium is less nephrotoxic, making it a safer option for patients with kidney issues . Additionally, its broad-spectrum activity and bacteriostatic nature distinguish it from other antibiotics in the same class .
Similar Compounds
- Cephalothin
- Cephaloridine
- Cefazolin
- Cephalexin
Properties
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCRUTWHNMMJEK-WYUVZMMLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N3NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23239-41-0 (Parent), 23239-41-0 (mono-hydrochloride salt) | |
Record name | Cephacetrile sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
361.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-41-0 | |
Record name | Cephacetrile sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (6R-trans)-3-(acetoxymethyl)-7-(cyanoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHACETRILE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TH1FJY1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cephacetrile sodium exert its antibacterial effect?
A1: Cephacetrile sodium, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] While the provided research doesn't delve into the specific interactions of Cephacetrile sodium with its target, it is known to target penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis. This inhibition leads to a weakened cell wall, ultimately causing bacterial cell death.
Q2: What analytical methods are commonly used to quantify Cephacetrile sodium?
A4: High-performance liquid chromatography (HPLC) is a widely employed technique for the rapid and accurate determination of Cephacetrile sodium in both bulk form and dosage forms. [] This method offers advantages over microbiological assays, particularly in terms of speed and the ability to differentiate Cephacetrile from its degradation products and synthesis by-products.
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